molecular formula C8H15NO B13652087 (6-Oxaspiro[3.4]octan-7-yl)methanamine

(6-Oxaspiro[3.4]octan-7-yl)methanamine

Cat. No.: B13652087
M. Wt: 141.21 g/mol
InChI Key: XBNRVYDQDZEGRM-UHFFFAOYSA-N
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Description

(6-Oxaspiro[3.4]octan-7-yl)methanamine: is a chemical compound characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxaspiro[3.4]octan-7-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the oxaspiro ring. Subsequent functionalization with an amine group can be achieved through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (6-Oxaspiro[3.4]octan-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In organic synthesis, (6-Oxaspiro[3.4]octan-7-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as enzyme inhibition or receptor binding, making it useful in the design of therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features enable the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which (6-Oxaspiro[3.4]octan-7-yl)methanamine exerts its effects depends on its interaction with molecular targets. For example, in a biological context, the compound may bind to specific enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

  • (6-Oxaspiro[3.4]octan-7-yl)ethanamine
  • (6-Oxaspiro[3.4]octan-7-yl)propanamine
  • (6-Oxaspiro[3.4]octan-7-yl)butanamine

Uniqueness: (6-Oxaspiro[3.4]octan-7-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds. Its versatility in synthetic applications and potential biological activity further highlight its uniqueness.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-oxaspiro[3.4]octan-7-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-5-7-4-8(6-10-7)2-1-3-8/h7H,1-6,9H2

InChI Key

XBNRVYDQDZEGRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(OC2)CN

Origin of Product

United States

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